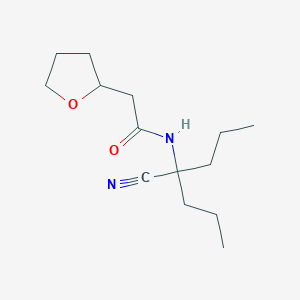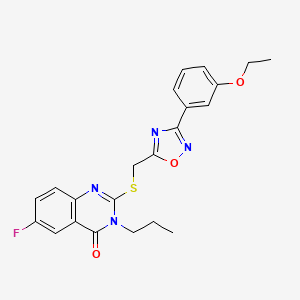
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Catalysis in Aldol Reactions
- A study by Darbre et al. (2002) explored the synthesis of Zinc complexes with multidentate nitrogen ligands, demonstrating their effectiveness as catalysts in aldol reactions. These ligands and complexes, including those similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, mimic the active site of zinc-dependent class II aldolases. (Darbre et al., 2002).
2. Synthesis of Heterocycles
- Mahata et al. (2003) discussed the use of similar compounds in the synthesis of five and six-membered heterocycles, highlighting the versatility of these chemical structures in organic synthesis. (Mahata et al., 2003).
3. Cation Sensing
- In 2006, Kulatilleke et al. described a coumarin-based fluorescent photoinduced electron transfer cation sensor, which could detect Zn2+, Cd2+, and Pb2+ ions. This study reflects the potential of this compound in sensing applications. (Kulatilleke et al., 2006).
4. Role in Biomedical Research
- Daumann et al. (2012) investigated the role of Zn-OR and Zn-OH nucleophiles, which are relevant to the study of similar compounds. Their research provides insights into the biomedical applications of these compounds, especially in enzyme mimetics and catalysis. (Daumann et al., 2012).
5. Conducting Polymers
- Sotzing et al. (1996) explored the synthesis of conducting polymers from low oxidation potential monomers, including structures analogous to this compound, highlighting their potential in electronic and material sciences. (Sotzing et al., 1996).
6. Photocatalysis
- Xue et al. (2020) reported on a zinc(II) coordination polymer based on similar compounds, which exhibited excellent photocatalytic activity. This study suggests the utility of these compounds in environmental applications, particularly in the degradation of organic dyes. (Xue et al., 2020).
Eigenschaften
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-15-11-18(25)17(14-24(7-9-27-2)8-10-28-3)22-20(15)21(26)19(29-22)12-16-5-4-6-23-13-16/h4-6,11-13,25H,7-10,14H2,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOSEOILOHBQO-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN(CCOC)CCOC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN(CCOC)CCOC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

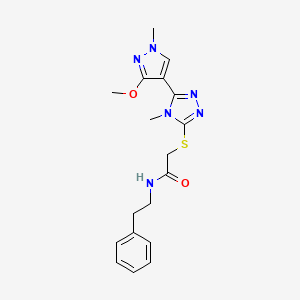
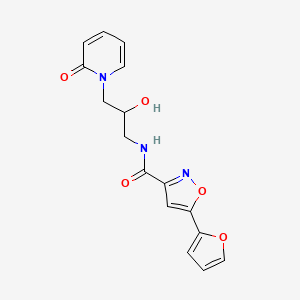
![5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2920281.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)
![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)
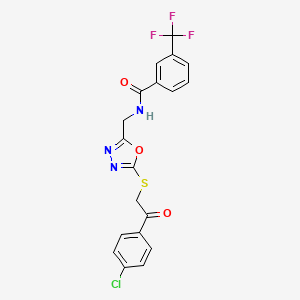

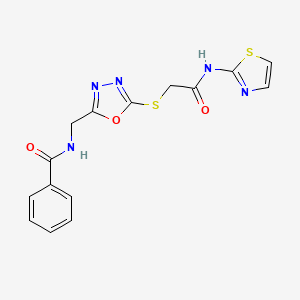

![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)
